

Vestitone: A Technical Overview of its Molecular Characteristics and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vestitone**

Cat. No.: **B1219705**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isoflavonoid **Vestitone**, summarizing its core molecular properties and exploring its known biological activities. The information is presented to support research and development efforts in pharmacology and medicinal chemistry.

Core Molecular Data

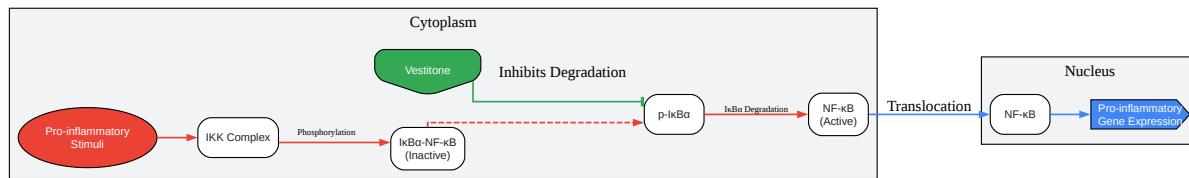
Vestitone, a naturally occurring isoflavonoid, possesses a distinct chemical structure that underpins its biological functions. Its fundamental molecular characteristics are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₄ O ₅	[1]
Molecular Weight	286.28 g/mol	[1]
IUPAC Name	(3R)-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chroman-4-one	[1]
Synonyms	(3R)-Vestitone, (-)-Vestitone	[1]
CAS Number	66211-83-4	[1]

Biological Activities and Mechanisms of Action

Vestitone has demonstrated notable antibacterial and anti-inflammatory properties. As a flavonoid, its mechanisms of action are generally attributed to its ability to interact with cellular membranes and modulate key signaling pathways.

Antibacterial Activity


While specific high-throughput screening against a wide array of bacterial strains is not extensively documented, flavonoids, including **Vestitone**, are known to exert their antibacterial effects through several mechanisms:

- Disruption of Bacterial Cell Membranes: The lipophilic nature of flavonoids allows them to intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.
- Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to interfere with the synthesis of bacterial DNA and RNA.
- Inhibition of Bacterial Enzymes: Flavonoids can inhibit the activity of various bacterial enzymes that are crucial for metabolic processes.

Anti-inflammatory Activity

The anti-inflammatory effects of **Vestitone** and related isoflavonoids are primarily mediated through the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. **Vestitone** is thought to inhibit this pathway, likely by preventing the degradation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm.

[Click to download full resolution via product page](#)

Inhibition of the NF-κB Signaling Pathway by **Vestitone**.

The MAPK signaling cascade is another critical pathway involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Flavonoids can interfere with this pathway at various levels, leading to a reduction in the production of pro-inflammatory cytokines.

[Click to download full resolution via product page](#)

Modulation of the MAPK Signaling Pathway by **Vestitone**.

Experimental Protocols

Detailed experimental protocols for the investigation of **Vestitone**'s biological activities can be adapted from studies on structurally similar isoflavonoids, such as (3S)-vestitol. The following outlines key experimental methodologies.

Anti-inflammatory Activity Assessment

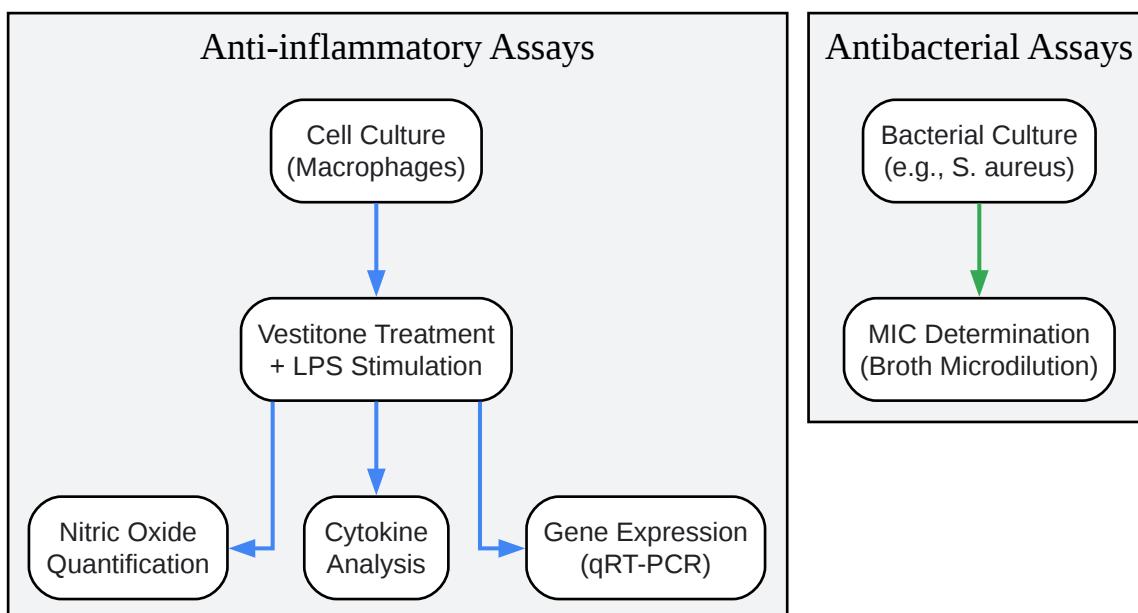
Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages can be used.

- Culture cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Seed cells in multi-well plates at a suitable density.
- Pre-treat cells with varying concentrations of **Vestitone** for a specified period (e.g., 1 hour).
- Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

The production of nitric oxide, a key inflammatory mediator, can be measured using the Griess assay.

- After cell treatment, collect the cell culture supernatant.
- Mix the supernatant with Griess reagent.
- Measure the absorbance at a specific wavelength (e.g., 540 nm) to determine the nitrite concentration, which is indicative of NO production.

The levels of pro-inflammatory and anti-inflammatory cytokines in the cell culture supernatant can be quantified using enzyme-linked immunosorbent assays (ELISAs) or multiplex bead-based assays.


The effect of **Vestitone** on the expression of genes involved in inflammation can be assessed using quantitative real-time polymerase chain reaction (qRT-PCR).

- Isolate total RNA from the treated cells.
- Synthesize complementary DNA (cDNA) from the RNA.
- Perform qRT-PCR using specific primers for target genes (e.g., iNOS, COX-2, TNF- α , IL-6) and a housekeeping gene for normalization.

Antibacterial Activity Assessment

The MIC of **Vestitone** against various bacterial strains (e.g., *Staphylococcus aureus*) can be determined using the broth microdilution method.

- Prepare a serial dilution of **Vestitone** in a suitable broth medium in a 96-well plate.
- Inoculate each well with a standardized bacterial suspension.
- Incubate the plate under appropriate conditions.
- The MIC is the lowest concentration of **Vestitone** that visibly inhibits bacterial growth.

[Click to download full resolution via product page](#)

General Experimental Workflow for **Vestitone** Bioactivity Assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effects of vesnarinone on peripheral circulating levels of cytokines and cytokine receptors in patients with heart failure: a report from the Vesnarinone Trial [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vestitone: A Technical Overview of its Molecular Characteristics and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219705#vestitone-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com